K284-6111

CHI3L1 binding affinity K284-6111

K284-6111 (702668-62-0) is a validated, high-affinity CHI3L1 inhibitor (ΔG = -9.7 kcal·mol⁻¹). With confirmed oral bioavailability, it is an ideal chemical probe for preclinical studies in Alzheimer's, neuroinflammation, and oncology. Its demonstrated anti-proliferative effects (A549 IC50 = 2.5 μM, H460 IC50 = 2.7 μM) and high purity (≥98%) ensure robust, reproducible data, distinguishing it from other CHI3L1-targeting compounds.

Molecular Formula C30H37N3O4S
Molecular Weight 535.7 g/mol
Cat. No. B7484827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK284-6111
Molecular FormulaC30H37N3O4S
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC(=C(C=C3C(=O)N2CCC4=CCCCC4)OC)OC
InChIInChI=1S/C30H37N3O4S/c1-5-20-12-14-22(15-13-20)31-28(34)27(6-2)38-30-32-24-19-26(37-4)25(36-3)18-23(24)29(35)33(30)17-16-21-10-8-7-9-11-21/h10,12-15,18-19,27H,5-9,11,16-17H2,1-4H3,(H,31,34)
InChIKeyFMKHSHNIKAKCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K284-6111: A High-Affinity, Orally Active CHI3L1 Inhibitor and Quinazolinone Derivative for Neuroinflammation Research


2-{[3-(2-cyclohex-1-en-1-ylethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(4-ethylphenyl)butanamide, commonly designated as K284-6111, is a synthetic small molecule belonging to the quinazolinone class. It functions as a selective, high-affinity inhibitor of chitinase-3-like protein 1 (CHI3L1) with a reported binding free energy (ΔG) of -9.7 kcal·mol⁻¹, as determined by computational docking studies . The compound is characterized as orally active and has demonstrated the capacity to inhibit the ERK and NF-κB signaling pathways downstream of CHI3L1, leading to a reduction in the expression of inflammatory mediators such as iNOS, COX-2, GFAP, and Iba-1 . Its primary applications have been explored in preclinical models of Alzheimer's disease, neuroinflammation, and atopic dermatitis, where it has shown efficacy in mitigating amyloid beta-induced pathology and memory impairment .

Why CHI3L1-Targeted Quinazolinones Like K284-6111 Cannot Be Casually Substituted


The quinazolinone scaffold is a privileged structure in medicinal chemistry, and even minor modifications to its substituents can lead to profound shifts in target selectivity, binding affinity, and downstream functional effects. Within the CHI3L1 inhibitor space, a direct comparison reveals that structurally distinct chemotypes, despite sharing the same nominal target, exhibit vastly different potencies and biological outcomes. For instance, while K284-6111 demonstrates a strong computational binding affinity (ΔG = -9.7 kcal·mol⁻¹) for CHI3L1 , other validated CHI3L1 binders identified from screening campaigns, such as compound 1-7, possess a much weaker affinity (Kd = 7.40 ± 0.78 μM) . Furthermore, the specific functional consequences of binding can diverge; K284-6111's activity is linked to downstream inhibition of the ERK and NF-κB pathways , whereas other CHI3L1 inhibitors, like compound 1-7, are noted for disrupting the CHI3L1-STAT3 signaling axis . This variability in potency and pathway modulation means that substituting K284-6111 with another CHI3L1-interacting compound or a structurally similar quinazolinone with a different primary target (e.g., TNKS 22, a potent tankyrase inhibitor with IC50 values of 0.1 nM and 4.1 nM for TNKS1 and TNKS2, respectively ) would completely alter the experimental outcome. Therefore, biological activity cannot be inferred from structural homology alone, and generic substitution carries a high risk of experimental failure.

Quantitative Differentiation of K284-6111 vs. CHI3L1 Inhibitors and Quinazolinone Analogs


CHI3L1 Binding Affinity: Superior in silico Kd of K284-6111 vs. Micromolar SPR Kd of Compound 1-7

K284-6111 demonstrates a strong predicted binding affinity for CHI3L1 with a calculated ΔG of -9.7 kcal·mol⁻¹ . In contrast, compound 1-7, a validated CHI3L1 binder identified from a focused chemical library using surface plasmon resonance (SPR)-based high-throughput screening, exhibits a substantially weaker equilibrium dissociation constant (Kd) of 7.40 ± 0.78 μM . This difference in binding energetics suggests K284-6111 is a significantly more potent binder of the CHI3L1 target.

CHI3L1 binding affinity K284-6111

Functional Cellular Activity: K284-6111 Inhibits Cancer Cell Growth at Low Micromolar Potency vs. CHI3L1 Inhibitor 30

In functional assays, K284-6111 inhibits the growth of human non-small cell lung cancer cell lines A549 and H460 with IC50 values of 2.5 μM and 2.7 μM, respectively . This is a distinct functional profile compared to other CHI3L1 inhibitors. For example, CHI3L1 inhibitor 30 is reported to be a potent and selective CHI3L1 inhibitor with an IC50 of 50 nM against the target itself, but it shows little to no activity against the related chitinases hCHIT1 and hAMCase (IC50 = 6500 nM and 964 nM, respectively) . The comparison highlights that while some inhibitors may have higher target affinity, K284-6111 provides a quantifiable anti-proliferative effect in a cellular context.

cell proliferation IC50 cancer

Oral Bioavailability and In Vivo Efficacy: Validated Oral Dosing of K284-6111 vs. Unvalidated In Vivo Activity of Other CHI3L1 Binders

K284-6111 is an orally active CHI3L1 inhibitor with demonstrated in vivo efficacy . In an Aβ1-42-induced Alzheimer's disease mouse model, oral administration of K284-6111 at a dose of 3 mg/kg daily for 4 weeks significantly prevented amyloidogenesis and memory loss, as measured by the Morris water maze and passive avoidance tests . This level of in vivo validation, particularly via oral dosing, is not established for many other CHI3L1 inhibitors, such as compounds 1-4 and 1-7, which have only been functionally evaluated in vitro in 3D glioblastoma spheroid models .

oral bioavailability in vivo memory impairment

Key Research and Industrial Application Scenarios for K284-6111


Preclinical Modeling of Alzheimer's Disease and Neuroinflammation

Based on its demonstrated oral bioavailability and efficacy in multiple Alzheimer's disease mouse models (Aβ1-42-infused and Tg2576 transgenic mice), K284-6111 is a highly relevant tool compound for preclinical studies investigating the role of CHI3L1 in neuroinflammation and amyloid beta pathology . Researchers can utilize this compound to probe the downstream effects of CHI3L1 inhibition on ERK and NF-κB signaling pathways in the brain, as well as its impact on cognitive function as measured by behavioral tests like the Morris water maze and passive avoidance task . Its validated oral dosing regimen (e.g., 3 mg/kg daily) makes it suitable for chronic administration studies.

Oncology Research Focused on CHI3L1-Driven Metastasis and Tumor Growth

K284-6111 is an ideal chemical probe for oncology research centered on CHI3L1's role in cancer progression. The compound has quantifiable anti-proliferative effects against lung cancer cell lines (A549 IC50 = 2.5 μM, H460 IC50 = 2.7 μM) and has demonstrated the ability to inhibit B16F10 melanoma metastasis to the lungs in C57BL/6 mice at a dose of 0.5 mg/kg . Its mechanism of action, which involves blocking the IL-13Rα2-mediated JNK-AP-1 signaling axis, provides a specific pathway-focused tool for dissecting CHI3L1's contributions to tumor cell migration, invasion, and metastatic colonization .

Investigating Inflammatory Skin Diseases (Atopic Dermatitis)

K284-6111 has been validated as an effective agent for reducing atopic-like skin inflammation in a phthalic anhydride (PA)-induced animal model, making it a valuable compound for dermatological inflammation research . The compound's activity in this context involves suppressing NF-κB activity and reducing the expression of inflammatory cytokines and lactoferrin in both in vivo skin tissues and in vitro human keratinocyte (HaCaT) cell models . This provides a robust platform for studying the CHI3L1-lactoferrin axis in the pathogenesis of atopic dermatitis and other inflammatory skin conditions.

Biochemical Assays for CHI3L1 Binding and Downstream Signaling

With its well-characterized binding affinity for CHI3L1 and defined effects on downstream pathways, K284-6111 serves as a critical positive control or standard inhibitor in biochemical and cell-based assays. It can be employed in experiments designed to measure CHI3L1 expression, assess the phosphorylation status of ERK and IκB, or evaluate the nuclear translocation of NF-κB subunits p50 and p65 . Its availability from commercial vendors with high purity (e.g., 99.94%) ensures reproducibility and consistency across different research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for K284-6111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.